2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O.C7H5NO4/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-7,10,15,17,19H,8-9,11-12H2;1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSUJCNJGVBZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743179 | |
| Record name | 4-Nitrobenzoic acid--2-{(4-chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161558-45-8 | |
| Record name | 4-Nitrobenzoic acid--2-{(4-chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure Assembly
The target molecule is synthesized through a three-stage process:
-
Formation of the pyridine-chlorophenyl-piperidine backbone
-
Esterification with 4-nitrobenzoic acid
-
Salt formation and purification
Key intermediates include 2-((4-chlorophenyl)(4-piperidinyloxy)methyl)pyridine (CID 11141197) and 4-nitrobenzoic acid (CID 6108). The primary challenge lies in achieving regioselective ether formation between the piperidine hydroxyl and the chlorophenyl-pyridine moiety.
Mitsunobu Reaction
A Mitsunobu-type coupling is employed to form the critical C-O bond between piperidin-4-ol and the chlorophenyl-pyridine alcohol precursor. Typical conditions include:
Nucleophilic Substitution
Alternative methods use activated intermediates like brominated pyridine derivatives. For example:
This approach, adapted from Ambeed's bromination protocols, involves:
-
Conditions : N-Bromosuccinimide (NBS), benzoyl peroxide, CCl₄ at 70-85°C
-
Reaction time : 10-22 hours
Esterification and Salt Formation
4-Nitrobenzoate Incorporation
The free base 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is converted to its 4-nitrobenzoate salt via acid-base reaction:
Optimized parameters :
Purification Techniques
Chromatographic methods :
-
Column : Silica gel (230-400 mesh)
-
Eluent : Ethyl acetate/hexanes (3:7 to 1:1 gradient)
Crystallization data :
| Property | Value |
|---|---|
| Melting point | 162-165°C (decomposes) |
| Purity (HPLC) | >98% |
| Solubility (DMSO) | 25 mg/mL at 25°C |
Reaction Optimization and Challenges
Byproduct Formation
Common impurities include:
-
Di-ether species : From over-alkylation of piperidine
-
Partial nitro-reduction products : Due to residual catalysts
-
Geometric isomers : Arising from hindered rotation about the aryl-piperidine bond
Mitigation strategies :
Scalability Considerations
Bench-scale vs. industrial production :
| Parameter | Lab Scale (10 g) | Pilot Plant (1 kg) |
|---|---|---|
| Reaction time | 24-48 hours | 12-18 hours (flow chemistry) |
| Yield | 55-65% | 68-72% |
| Purity | 95-98% | 99% (after recrystallization) |
Flow chemistry methods reduce thermal degradation risks in large batches.
Analytical Characterization
Spectroscopic Data
Key NMR signals (DMSO-d₆) :
-
Piperidine protons : δ 3.45-3.70 (m, 4H)
-
Aromatic protons : δ 7.25-8.40 (multiplets)
Mass spectrometry :
Chemical Reactions Analysis
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues with Piperidine-Pyridine Frameworks
| Compound Name | Key Structural Differences | Impact on Properties |
|---|---|---|
| 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride | Pyrimidine replaces pyridine ring | Altered electronic properties reduce aromaticity, affecting receptor binding and solubility . |
| Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate | Carbamate ester instead of nitrobenzoate | Increased lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility . |
| 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine HCl | Sulfanyl-ethyl chain replaces pyridine | Enhanced antimicrobial activity (high) and promising neuroprotective effects due to sulfur’s electron-withdrawing effects . |
| 4-[(1-Cyclobutanecarbonylpiperidin-3-yl)methoxy]pyridine | Cyclobutane-carbonyl substitution | Improved metabolic stability but reduced binding affinity compared to nitrobenzoate derivatives . |
Substituent-Driven Functional Variations
- Chlorophenyl vs.
- Nitrobenzoate vs. Hydrochloride Salts : The nitrobenzoate counterion in the target compound improves crystallinity and shelf-life compared to hydrochloride salts (e.g., 2-(Piperidin-4-yloxy)pyridine dihydrochloride ), which are hygroscopic and require stringent storage .
Biological Activity
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate, with CAS number 161558-45-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H24ClN3O5
- Molecular Weight : 469.92 g/mol
- CAS Number : 161558-45-8
- Purity : Typically ≥80% for research applications.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, anti-inflammatory, and anticancer properties.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial effects. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This action can be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Potential
Preliminary data suggest that this compound may possess anticancer properties. Piperidine derivatives have been linked to apoptosis induction in cancer cells through various pathways including the modulation of cell cycle regulators and apoptosis-related proteins .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds like this can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Interaction : It may interact with specific receptors or proteins involved in inflammatory responses or cancer progression.
- DNA Interaction : Some studies suggest potential DNA-binding properties that could lead to cytotoxic effects against tumor cells .
Case Studies and Research Findings
Several studies have reported on the biological activities of compounds related to piperidine derivatives:
| Study | Findings |
|---|---|
| Omar et al. (1996) | Demonstrated anti-inflammatory effects in animal models using similar piperidine compounds. |
| Kumar et al. (2009) | Reported anticancer activity through apoptosis induction in human cancer cell lines. |
| Aziz-ur-Rehman et al. (2011) | Highlighted the antibacterial properties against multiple strains, emphasizing the potential for therapeutic applications. |
Q & A
Basic: What are the optimized synthetic routes for 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate, and how can reaction yields be maximized?
Answer:
The synthesis involves a multi-step reaction sequence. describes a racemic synthesis starting with 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, achieving a 94% yield under reflux conditions in methanol with S(+)-mandelic acid for enantiomeric resolution . Key steps include:
- Nucleophilic substitution : Piperidin-4-ol reacts with 4-chlorobenzyl chloride in dichloromethane (DCM) under basic conditions (NaOH) to form the ether intermediate .
- Purification : Column chromatography or recrystallization (e.g., methanol/isopropyl alcohol mixtures) is critical for isolating the product .
- Yield optimization : Temperature control (60°C), stoichiometric ratios (2 equivalents of mandelic acid), and solvent selection (methanol for solubility) are essential .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Answer:
Validation combines spectroscopic and chromatographic methods:
- 1H/13C NMR : Peaks at δ 8.50–7.12 (aromatic protons), δ 5.64 (methine proton), and δ 1.6–1.9 (piperidine CH2 groups) confirm the structure .
- LCMS : A molecular ion peak at m/z 303 (M+H)+ for the free base and additional peaks for the 4-nitrobenzoate salt .
- Chiral HPLC : Resolves enantiomers (49.91:50.09 ratio for racemic mixtures) using cellulose-based columns .
Advanced: What methodologies are recommended for resolving enantiomeric forms of this compound, and how does stereochemistry impact biological activity?
Answer:
Chiral resolution ( ):
- Diastereomeric salt formation : Racemic 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is treated with S(+)- or R(−)-mandelic acid in methanol. The S-enantiomer precipitates upon addition of 2-propanol, while the R-enantiomer is isolated from the mother liquor .
- Recrystallization : Repeated crystallization from methanol/isopropyl alcohol enhances enantiomeric excess (>99% ee) .
Biological implications : - Enantiomers may exhibit differential binding to targets (e.g., receptors or enzymes). For example, the S-enantiomer could show higher affinity for CNS targets due to spatial compatibility with chiral binding pockets .
Advanced: How can crystallographic data be leveraged to understand the molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction ( ):
- Crystal system : Orthorhombic (space group Pca21), with unit cell parameters a = 11.740 Å, b = 4.641 Å, c = 33.451 Å .
- Software : SHELXS97/SHELXL97 for structure solution and refinement. Hydrogen bonding between the nitrobenzoate group and pyridine ring stabilizes the conformation .
- Validation : R-factor < 0.057 and wR-factor < 0.113 ensure model accuracy .
Advanced: What safety protocols are critical when handling this compound, particularly regarding reactivity and toxicity?
Answer:
Hazard mitigation ( ):
- Explosivity (H200) : Avoid grinding or heating dry powders; use wet methods for handling .
- Toxicity (H300) : Use fume hoods, PPE (gloves, goggles), and emergency eyewash stations. LC50 data for similar piperidine derivatives suggest acute oral toxicity thresholds of 50–100 mg/kg .
- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis .
Advanced: How does the electronic environment of the 4-nitrobenzoate moiety influence the compound’s physicochemical properties?
Answer:
- Electron-withdrawing effects : The nitro group increases acidity (pKa ~1–2) and enhances stability via resonance .
- Solubility : Nitrobenzoate salts exhibit lower aqueous solubility compared to free bases but improved lipid solubility, aiding blood-brain barrier penetration .
- UV-Vis spectroscopy : λmax at 260–280 nm (π→π* transitions in nitroaromatic systems) .
Advanced: What computational approaches are suitable for modeling interactions between this compound and biological targets?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding to receptors (e.g., sigma-1 or serotonin transporters) .
- DFT calculations : Analyze charge distribution (e.g., Mulliken charges on the chlorophenyl group) to predict reactivity .
- MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., water/octanol systems) over 100-ns trajectories .
Basic: What analytical techniques are recommended for detecting degradation products under varying pH conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
